molecular formula C15H12N2O5 B5000976 4-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 5377-35-5

4-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B5000976
CAS No.: 5377-35-5
M. Wt: 300.27 g/mol
InChI Key: YPFUMAKGRZTFRY-UHFFFAOYSA-N
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Description

4-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both nitro and epoxy functional groups

Preparation Methods

The synthesis of 4-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the nitrophenyl precursor, which is then subjected to a series of reactions to introduce the epoxy and isoindole functionalities. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The epoxy group can be opened to form diols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, strong acids for oxidation, and electrophiles for substitution reactions.

Scientific Research Applications

4-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The epoxy group can also react with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar compounds include other nitrophenyl and epoxyisoindole derivatives.

Properties

IUPAC Name

7-methyl-2-(4-nitrophenyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-15-7-6-10(22-15)11-12(15)14(19)16(13(11)18)8-2-4-9(5-3-8)17(20)21/h2-7,10-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFUMAKGRZTFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385799
Record name AC1MDWU0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5377-35-5
Record name AC1MDWU0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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